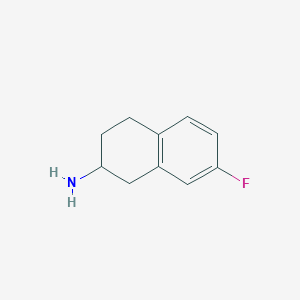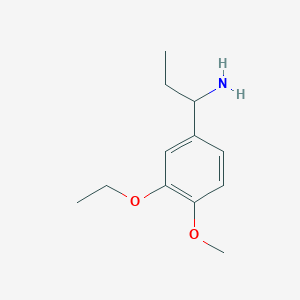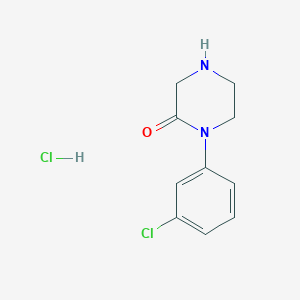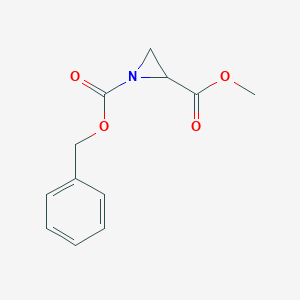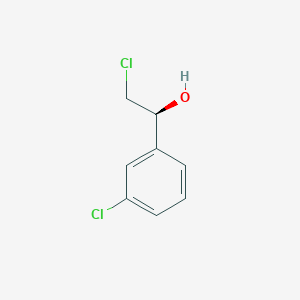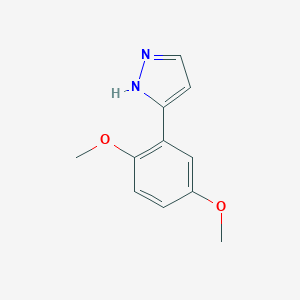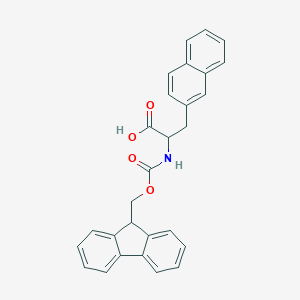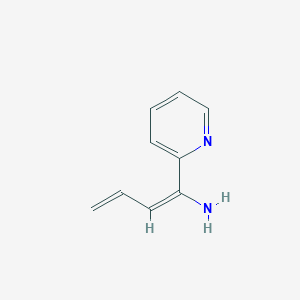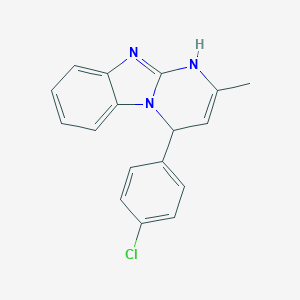
6-((2'-Carboxybiphenyl-4-yl)methyl)-7-hydroxy-5-propylpyrazolo(1,5-a)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-((2'-Carboxybiphenyl-4-yl)methyl)-7-hydroxy-5-propylpyrazolo(1,5-a)pyrimidine is a chemical compound that has gained significant attention in scientific research. It is a pyrazolo-pyrimidine derivative that has been synthesized through various methods. This compound exhibits unique properties that make it a potential candidate for various applications in the field of medicine and biology.
Mécanisme D'action
The mechanism of action of 6-((2'-Carboxybiphenyl-4-yl)methyl)-7-hydroxy-5-propylpyrazolo(1,5-a)pyrimidine involves the inhibition of various enzymes and proteins that are involved in cancer cell proliferation and survival. This compound has been shown to inhibit the activity of tyrosine kinases, which play a crucial role in cancer cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that 6-((2'-Carboxybiphenyl-4-yl)methyl)-7-hydroxy-5-propylpyrazolo(1,5-a)pyrimidine exhibits various biochemical and physiological effects. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (formation of new blood vessels), and modulate the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 6-((2'-Carboxybiphenyl-4-yl)methyl)-7-hydroxy-5-propylpyrazolo(1,5-a)pyrimidine in lab experiments is its potent anticancer activity. This compound can be used to study the mechanisms of cancer cell proliferation and survival. However, one of the limitations of using this compound is its limited solubility in water, which can affect its bioavailability and efficacy in vivo.
Orientations Futures
There are several future directions for the research and development of 6-((2'-Carboxybiphenyl-4-yl)methyl)-7-hydroxy-5-propylpyrazolo(1,5-a)pyrimidine. One of the potential applications of this compound is in the development of novel anticancer drugs. Further studies are needed to investigate the efficacy and safety of this compound in vivo. Additionally, this compound can be modified to improve its solubility and bioavailability, which can enhance its therapeutic potential.
Méthodes De Synthèse
The synthesis of 6-((2'-Carboxybiphenyl-4-yl)methyl)-7-hydroxy-5-propylpyrazolo(1,5-a)pyrimidine has been achieved through several methods. One of the commonly used methods involves the reaction of 2-bromo-4'-methylbiphenyl with 4-aminopyrazole-5-carboxylic acid in the presence of a palladium catalyst. This method yields the desired compound in good yields and high purity.
Applications De Recherche Scientifique
The unique properties of 6-((2'-Carboxybiphenyl-4-yl)methyl)-7-hydroxy-5-propylpyrazolo(1,5-a)pyrimidine make it a potential candidate for various applications in scientific research. One of the primary applications of this compound is in the field of cancer research. Studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines.
Propriétés
Numéro CAS |
167375-28-2 |
|---|---|
Nom du produit |
6-((2'-Carboxybiphenyl-4-yl)methyl)-7-hydroxy-5-propylpyrazolo(1,5-a)pyrimidine |
Formule moléculaire |
C23H21N3O3 |
Poids moléculaire |
387.4 g/mol |
Nom IUPAC |
2-[4-[(7-oxo-5-propyl-1H-pyrazolo[1,5-a]pyrimidin-6-yl)methyl]phenyl]benzoic acid |
InChI |
InChI=1S/C23H21N3O3/c1-2-5-20-19(22(27)26-21(25-20)12-13-24-26)14-15-8-10-16(11-9-15)17-6-3-4-7-18(17)23(28)29/h3-4,6-13,24H,2,5,14H2,1H3,(H,28,29) |
Clé InChI |
NHHVQPWNYREWJP-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(=O)N2C(=N1)C=CN2)CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O |
SMILES canonique |
CCCC1=C(C(=O)N2C(=N1)C=CN2)CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O |
Synonymes |
6-((2'-Carboxybiphenyl-4-yl)methyl)-7-hydroxy-5-propylpyrazolo(1,5-a)pyrimidine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-butyl N-[(2S,3R)-3-hydroxy-4-[[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[4-(3-morpholin-4-ylpropoxy)phenyl]butyl]amino]-1-phenylbutan-2-yl]carbamate](/img/structure/B60547.png)
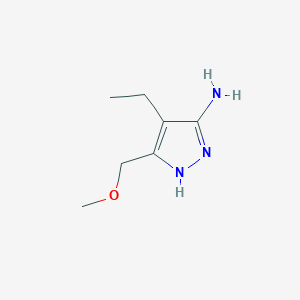
![4-Fluorobenzo[d]thiazole-2-carbonitrile](/img/structure/B60550.png)
